molecular formula C22H23N5O2 B2479107 2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843634-97-9

2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2479107
CAS No.: 843634-97-9
M. Wt: 389.459
InChI Key: AGFUTELEBJWNSN-UHFFFAOYSA-N
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Description

2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
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Scientific Research Applications

Polymorphic Modifications and Diuretic Properties

Polymorphic modifications of quinoxaline derivatives have been explored for their strong diuretic properties, suggesting potential applications in the development of new hypertension remedies. Two polymorphic modifications of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possessing strong diuretic properties, have been identified, indicating the compound's utility in treating hypertension. The differences in crystal packing between these forms suggest variations in their physical properties and possibly their biological activities as well (Shishkina et al., 2018).

Synthesis and Characterization of Quinoxaline Derivatives

The synthesis and characterization of quinoxaline derivatives have been extensively studied, highlighting their potential in creating compounds with specific biological activities. For instance, the synthesis of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which involved the reaction of certain quinoxaline derivatives with hydrazine hydrate, showcased the ability to create compounds with significant in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, hinting at potential anticancer applications (Hassan et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound “2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It’s known that quinoxaline derivatives can interact with various biological targets through different mechanisms, such as aromatic nucleophilic substitution

Biochemical Pathways

Quinoxaline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways . More research is needed to determine the specific pathways affected by this compound and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structural similarity to other quinoxaline derivatives, it may exhibit similar biological activities, such as antimicrobial or antiviral effects . .

Properties

IUPAC Name

2-amino-1-[(2-methoxyphenyl)methyl]-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-3-12-24-22(28)18-19-21(26-16-10-6-5-9-15(16)25-19)27(20(18)23)13-14-8-4-7-11-17(14)29-2/h4-11H,3,12-13,23H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFUTELEBJWNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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